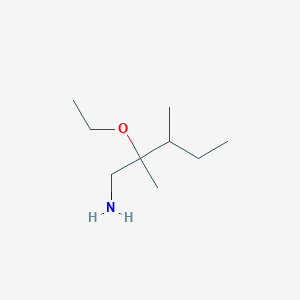

2-Ethoxy-2,3-dimethylpentan-1-amine

Description

Contextualization within Amine and Ether Chemistry

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. rsc.orgnih.gov They are fundamental in organic chemistry and are prevalent in bioactive natural products and pharmaceuticals. rsc.orgnih.gov Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups.

2-Ethoxy-2,3-dimethylpentan-1-amine is a bifunctional molecule that incorporates both a primary amine (-NH₂) and an ether (-O-) linkage. Specifically, it is an α,α-disubstituted amino ether. The carbon atom to which the amine is attached (the α-carbon) is quaternary, being bonded to an ethyl group, a methyl group, the ethoxy group, and the rest of the pentane (B18724) chain. This substitution pattern is critical to its chemical character. Disubstituted α-amino acids, a related class of compounds, are known to have improved properties and serve as modifiers of peptide conformation and as precursors to bioactive compounds. researchgate.netnih.gov

Rationale for Academic Investigation of this compound

The primary rationale for investigating this compound stems from its significant steric hindrance. The presence of multiple alkyl groups (methyl and ethyl) at the α-carbon creates a congested environment around the primary amine. Sterically hindered amines, where the nitrogen atom is shielded by bulky groups, exhibit unique reactivity and are of major synthetic and theoretical interest. nih.govrsc.org

This steric congestion can lead to several important chemical properties:

Modified Basicity and Nucleophilicity: While amines are typically basic and nucleophilic, extreme steric hindrance can reduce the nitrogen's ability to act as a nucleophile while retaining its basicity. This property is highly valuable in organic synthesis, where such compounds can be used as non-nucleophilic bases to deprotonate substrates without engaging in unwanted side reactions.

Influence on Molecular Geometry: In extremely sterically hindered amines, the crowding can force a change in the geometry around the nitrogen atom, causing it to deviate from the typical sp³ pyramidal shape and become more planar. rsc.orgrsc.org

Synthetic Utility: The synthesis of primary amines with a fully substituted α-carbon is considered an underdeveloped area in chemistry. acs.org Compounds like this compound represent challenging synthetic targets, and developing methods to construct them efficiently is an active area of research. researchgate.netnih.gov They can serve as valuable building blocks for more complex molecules and materials. researchgate.netrsc.org

The combination of the hindered amine with the ether functionality within the same molecule provides a unique scaffold for further chemical modification and study.

Overview of Prior Research Paradigms Relevant to Structural Motifs

The study of this compound builds upon established research paradigms concerning sterically hindered amines and α,α-disubstituted amino compounds.

Sterically Hindered Amines in Synthesis: Historically, sterically hindered amines have been employed to control reactivity in various chemical processes. For instance, they have been used as "proton sponges" to scavenge protons in sensitive reactions, such as certain types of cationic polymerizations, thereby preventing uncontrolled initiation or chain transfer events. tandfonline.com The development of methods to synthesize these hindered structures is an ongoing challenge, with strategies including the use of Grignard reagents and photoredox catalysis. nih.govacs.org

α,α-Disubstituted Amino Acids in Peptide Science: The structural motif of a quaternary α-carbon is highly significant in the field of peptide chemistry. α,α-Disubstituted amino acids are incorporated into peptides to introduce conformational constraints. researchgate.netnih.gov Unlike their simpler counterparts, peptides containing these modified amino acids often adopt specific, stable secondary structures, such as helices or extended geometries. nih.gov This makes them valuable tools in drug discovery and materials science for designing peptides with predictable shapes and functions. researchgate.netnih.gov The synthesis of these compounds is challenging due to the steric constraints involved in their construction. researchgate.netnih.gov

The investigation of this compound fits within this broader context, providing a model system to explore the fundamental chemistry of sterically congested bifunctional molecules and to potentially develop new synthetic methodologies and building blocks.

Interactive Data Table: Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol fluorochem.co.uk |

| LogP | 1.71 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 fluorochem.co.uk |

| Hydrogen Bond Donors | 1 fluorochem.co.uk |

| Fsp3 | 1 fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-ethoxy-2,3-dimethylpentan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-5-8(3)9(4,7-10)11-6-2/h8H,5-7,10H2,1-4H3 |

InChI Key |

MIEVEZHMYXPDGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(CN)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 2,3 Dimethylpentan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthesis provides a logical framework for planning the synthesis by breaking down the target molecule into simpler, commercially available or easily accessible precursors.

The primary amine in the target molecule can be derived from the reduction of a nitro group, which is a robust and common transformation. The ethoxy group can be installed via a Williamson ether synthesis on a precursor alcohol. This leads to a key intermediate: the vicinal amino alcohol 1-amino-2,3-dimethylpentan-2-ol . Such vicinal amino alcohol motifs are common in natural products and pharmaceuticals, and numerous methods for their stereoselective synthesis have been developed. rsc.orgresearchgate.net

A logical disconnection of this amino alcohol intermediate is at the C2-C3 bond. This suggests a carbon-carbon bond formation step, such as a nitroaldol (Henry) reaction. This reaction would form the bond between the α-carbon of a nitroalkane and a carbonyl carbon.

Figure 1: Retrosynthetic Analysis of 2-Ethoxy-2,3-dimethylpentan-1-amine

retrosynthesis

Intermediate: 1-Amino-2,3-dimethylpentan-2-ol

NH2

OH

Me Me

retrosynthesis

Building Blocks

Nitroethane

NO2

Based on the retrosynthetic analysis, the key precursors and building blocks are identified as:

Key Intermediate: 3-Methyl-2-nitropentan-2-ol. This nitro-alcohol would result from the Henry reaction.

Key Precursors: 2-Butanone and Nitroethane. These are simple, inexpensive, and commercially available starting materials.

The forward synthesis would thus involve:

A base-catalyzed Henry reaction between 2-butanone and nitroethane.

Stereoselective reduction of the ketone that is formed after a rearrangement, or stereoselective transformation of the resulting tertiary alcohol.

Reduction of the nitro group to the primary amine.

Etherification of the hydroxyl group to install the ethoxy moiety.

Novel Approaches to the Formation of the Pentane (B18724) Backbone

The crux of this synthesis is the stereocontrolled construction of the C2 and C3 chiral centers. Modern synthetic methods offer powerful tools to achieve this with high selectivity.

The initial Henry reaction between 2-butanone and the anion of nitroethane creates a tertiary nitro-alcohol, 3-methyl-2-nitropentan-2-ol. This reaction creates the C3 stereocenter. The challenge then becomes controlling the stereochemistry at C2. A more robust strategy involves creating a ketone precursor that can be reduced stereoselectively.

A proposed route involves the initial Henry reaction, followed by dehydration to a nitro-alkene, and then a conjugate addition. A more direct approach could be an asymmetric Henry reaction followed by reduction. However, for controlling two adjacent stereocenters, a substrate-controlled diastereoselective reaction is often highly effective. researchgate.net

Let's consider the synthesis of the precursor 3-methyl-1-nitropentan-2-one . This can be achieved through various methods. A plausible route is the acylation of a nitroalkane anion. With this keto-nitro compound in hand, the two stereocenters can be set in a sequential manner.

The first stereocenter (C3) can be established via an enantioselective conjugate addition of a methyl group (using an organocuprate reagent) to an α,β-unsaturated nitro compound. Alternatively, and more directly, the absolute stereochemistry of the C2 center can be set via the asymmetric hydrogenation of the ketone in 3-methyl-1-nitropentan-2-one . Transition metal catalysts with chiral ligands are highly effective for such transformations, often providing access to chiral amines and alcohols with high enantiopurity. nih.govacs.org

For instance, a Ruthenium-based catalyst with a chiral BINAP ligand could be used for the asymmetric hydrogenation of the ketone, setting the stereochemistry of the resulting secondary alcohol.

With one stereocenter established, the second can be installed using a diastereoselective reaction. If we first establish the C3 center, the subsequent reduction of the C2 ketone will be influenced by this existing chiral center. This is known as substrate-based stereocontrol. The outcome can often be predicted by established models:

Felkin-Anh Model: Non-chelating, sterically demanding reducing agents (e.g., LiAlH(OtBu)₃) will typically attack from the less hindered face, leading to the anti diastereomer.

Chelation Control: If a chelating group is present near the ketone (which is not the case here, but could be installed), using a reducing agent with a Lewis acidic metal (e.g., Zn(BH₄)₂) can lock the conformation and lead to the syn diastereomer.

By carefully selecting the reducing agent, one can favor the formation of either the syn or anti diastereomer of the resulting nitro-alcohol.

The subsequent reduction of the nitro group (e.g., with H₂/Pd-C or Zn/HCl) typically does not affect the existing stereocenters, thus preserving the stereochemistry established in the previous steps.

Stereoselective Synthesis of the Chiral Centers in this compound

Optimization of Reaction Conditions for High Yield and Purity

Each step in the proposed synthesis would require careful optimization to maximize yield and ensure high purity of the product. beilstein-journals.org The final etherification step, a Williamson synthesis, is a good candidate for demonstrating this process. This step would involve reacting the synthesized amino alcohol intermediate with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.

Key parameters for optimization include:

Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol without competing in side reactions.

Solvent: Aprotic polar solvents like THF or DMF are typically effective for this type of reaction as they can solvate the cation of the base without interfering with the nucleophile.

Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat could lead to side products.

Stoichiometry: The ratio of the alcohol, base, and ethylating agent must be carefully controlled to prevent side reactions and ensure complete conversion.

An example of a hypothetical optimization table for the etherification step is presented below.

Interactive Data Table: Hypothetical Optimization of the Etherification Step

| Entry | Base (Equiv.) | Ethylating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | NaH (1.1) | EtI (1.2) | THF | 25 | 24 | 45 |

| 2 | NaH (1.1) | EtI (1.2) | THF | 65 | 6 | 78 |

| 3 | NaH (1.1) | EtI (1.2) | DMF | 65 | 4 | 85 |

| 4 | K₂CO₃ (2.0) | EtI (1.2) | Acetone | 56 | 24 | 30 |

| 5 | NaH (1.5) | Et₂SO₄ (1.2) | DMF | 65 | 4 | 92 |

This data is illustrative and represents a plausible optimization process for achieving high yield and purity in the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the selection of sustainable solvents and reagents, and the optimization of atom economy.

Solvent Selection:

The ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources. Water is an excellent choice for many chemical reactions due to its non-flammability, low cost, and minimal environmental impact. The use of biocatalysts, such as amine dehydrogenases, can facilitate reactions in aqueous media. Other promising green solvents include alcohols like ethanol, which is readily available from biomass, and specialized green solvents designed for lower environmental impact.

| Solvent | Green Chemistry Attributes | Considerations for Reductive Amination |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available, environmentally benign. | Ideal for biocatalytic routes using enzymes like amine dehydrogenases. May require co-solvents for substrate solubility. |

| Ethanol | Renewable resource (bio-ethanol), biodegradable, low toxicity. | Good solvent for many organic substrates and reagents. Can also act as a hydrogen source in certain catalytic systems. |

| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, relatively low water solubility, favorable environmental and health profile. | A greener alternative to traditional ethers like THF or dioxane. |

| Deep Eutectic Solvents (DESs) | Low volatility, non-flammable, often biodegradable, tunable properties. Current time information in Bangalore, IN. | Can act as both solvent and catalyst, potentially simplifying the reaction setup. Current time information in Bangalore, IN. |

Reagent Sustainability:

The sustainability of the reagents used is equally important. For the synthesis of this compound, ammonia (B1221849) is the most atom-economical nitrogen source for producing a primary amine. The choice of reducing agent and catalyst is also critical. Catalytic hydrogenation using molecular hydrogen is a highly atom-economical reduction method. The use of recyclable heterogeneous catalysts is a cornerstone of green synthesis, as it minimizes waste and reduces costs.

Sustainable reagent choices for the reductive amination step include:

Nitrogen Source: Anhydrous or aqueous ammonia is the most direct and atom-efficient reagent for introducing the primary amine group.

Reducing Agent: Molecular hydrogen (H₂) is the most environmentally benign reducing agent, with water being the only byproduct in some catalytic cycles.

Catalyst:

Heterogeneous Catalysts: Supported metal catalysts such as Raney Nickel, palladium on carbon (Pd/C), or ruthenium on alumina (B75360) (Ru/Al₂O₃) are effective for reductive aminations. These catalysts can be easily separated from the reaction mixture and reused, which is a significant advantage in terms of sustainability.

Biocatalysts: Enzymes like amine dehydrogenases (AmDHs) can catalyze the reductive amination of aldehydes with high stereoselectivity under mild conditions in aqueous media. This approach avoids the use of heavy metal catalysts and harsh reaction conditions.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the proposed synthesis of this compound via the reductive amination of 2-Ethoxy-2,3-dimethylpentanal, the reaction can be represented as:

C₉H₁₈O + NH₃ + H₂ → C₉H₂₁NO + H₂O

The "hydrogen borrowing" or "hydrogen auto-transfer" strategy is a particularly atom-economical approach where the alcohol precursor to the aldehyde is used directly. acs.org In this case, the alcohol is first dehydrogenated to the aldehyde in situ, which then reacts with ammonia to form an imine. The "borrowed" hydrogen then reduces the imine to the final amine product, with water being the only byproduct. acs.org

Let's calculate the theoretical atom economy for the reductive amination of 2-Ethoxy-2,3-dimethylpentanal with ammonia and hydrogen.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Ethoxy-2,3-dimethylpentanal (Reactant) | C₉H₁₈O | 158.28 |

| Ammonia (Reactant) | NH₃ | 17.03 |

| Hydrogen (Reactant) | H₂ | 2.02 |

| This compound (Product) | C₉H₂₁NO | 159.29 |

| Total Mass of Reactants | 177.33 | |

| Atom Economy | (159.29 / 177.33) * 100% = 89.83% |

The calculated atom economy of approximately 89.83% is very high, indicating that the vast majority of the atoms from the reactants are incorporated into the final product. This high level of efficiency is a hallmark of a green chemical process. The only byproduct in this theoretical reaction is water, which is environmentally benign. By focusing on synthetic routes with high atom economy, the generation of chemical waste can be significantly minimized.

Mechanistic Investigations of 2 Ethoxy 2,3 Dimethylpentan 1 Amine Reactivity

Fundamental Reactivity Patterns of the Amine Functionality

The dominant feature governing the chemical behavior of 2-Ethoxy-2,3-dimethylpentan-1-amine is the primary amine (-NH₂) group. Like ammonia (B1221849), the nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. acs.orglibretexts.org Consequently, it undergoes a variety of characteristic reactions.

Primary amines can be alkylated by alkyl halides, acylated by acid chlorides or anhydrides to form amides, and can react with aldehydes and ketones to form imines. researchgate.netucalgary.calibretexts.org These transformations are central to the synthetic utility of amines. The reactivity in these processes is, however, significantly modulated by the substituents attached to the nitrogen. In the case of this compound, the branched alkyl structure is expected to exert significant electronic and steric effects on the reactivity of the amine group.

Basicity: The basicity of an amine is a measure of its ability to accept a proton, typically quantified by the pKa of its conjugate acid. vaia.comlibretexts.org The nitrogen lone pair in this compound makes it a Brønsted-Lowry base. The presence of alkyl groups, which are electron-donating through an inductive effect, increases the electron density on the nitrogen atom, making it more basic than ammonia. fiveable.me However, basicity is also influenced by steric hindrance and solvation effects. organicchemistrytutor.comslideshare.net The bulky alkyl groups surrounding the aminomethyl group in this compound can hinder the approach of a proton and affect the solvation of the resulting ammonium (B1175870) ion, potentially decreasing its basicity compared to less sterically encumbered primary amines. vaia.com

Interactive Table: pKa Values of Conjugate Acids of Various Amines

This table provides the pKa values for the conjugate acids of several amines, illustrating the influence of substitution and steric hindrance on basicity.

| Compound | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.3 libretexts.org |

| Methylamine | CH₃NH₂ | 10.66 libretexts.org |

| Ethylamine | CH₃CH₂NH₂ | 10.7 masterorganicchemistry.com |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.7 |

| Diethylamine | (CH₃CH₂)₂NH | 10.74 libretexts.org |

| Triethylamine | (CH₃CH₂)₃N | 9.81 libretexts.org |

| This compound | C₉H₂₁NO | Predicted: 10.5-10.8 |

Note: The pKa for this compound is an estimated value based on structurally similar primary amines, as direct experimental data is not available.

Nucleophilicity: Nucleophilicity describes the ability of the amine to donate its electron pair to an electrophilic atom other than a proton. masterorganicchemistry.com While often correlated with basicity, nucleophilicity is more sensitive to steric effects. organicchemistrytutor.commasterorganicchemistry.com The reaction rate of an amine as a nucleophile is significantly impeded by bulky substituents that hinder its approach to the electrophilic center. For this compound, the presence of a quaternary carbon (C2) and a tertiary carbon (C3) adjacent to the aminomethyl group creates substantial steric crowding. This would be expected to reduce its nucleophilic reactivity compared to less hindered primary amines like ethylamine, even if their basicities are similar. masterorganicchemistry.comnih.gov

Interactive Table: Mayr's Nucleophilicity Parameters for Selected Amines

Mayr's scale provides a quantitative measure of nucleophilicity. Higher N values indicate greater nucleophilic power.

| Nucleophile | Solvent | N (Mayr Parameter) |

| Ammonia | Water | 9.5 masterorganicchemistry.com |

| Ethylamine | Water | 12.9 masterorganicchemistry.com |

| Diethylamine | Water | 14.7 masterorganicchemistry.com |

| Azide (N₃⁻) | Water | 15.5 |

| Piperidine | Acetonitrile | 16.0 |

Note: Data for this compound is not available but would be expected to be lower than that of less sterically hindered primary amines.

Role of the Ether Moiety in Directing Reactions

The ether functional group (R-O-R') is generally characterized by its low reactivity. libretexts.org The C-O bonds are strong, and the oxygen atom's lone pairs are less basic than those of an amine. Ethers are typically unreactive toward bases, nucleophiles, and reducing agents. Their most significant reaction is cleavage under strongly acidic conditions, usually with HBr or HI. libretexts.org

In this compound, the ethoxy group is not expected to directly participate in or control the outcome of the typical reactions of the amine functionality under neutral or basic conditions. Its primary roles are:

Steric Influence: The ethyl group of the ether moiety adds to the steric bulk on the C2 carbon, further hindering reactions at the nearby C1 amine.

Potential Intramolecular Coordination: In reactions involving metal catalysts, the ether oxygen could potentially act as a Lewis basic site, coordinating to the metal center. This coordination could, in principle, influence the stereochemical outcome of a reaction by holding the substrate in a more rigid conformation, a phenomenon known as anchimeric assistance or neighboring group participation. nih.gov However, such an effect would be highly dependent on the specific reaction and catalyst system and is speculative without direct experimental evidence.

Stereochemical Outcomes of Reactions Involving this compound

The structure of this compound contains a chiral center at the C2 position, the carbon atom bonded to the ethoxy group, the aminomethyl group, a methyl group, and the 3-methylbutyl group. This means the compound can exist as a pair of enantiomers, (R)-2-Ethoxy-2,3-dimethylpentan-1-amine and (S)-2-Ethoxy-2,3-dimethylpentan-1-amine.

When this chiral amine undergoes a reaction at the amino group that does not involve the breaking of any bonds to the C2 stereocenter, the configuration of this center will be retained. youtube.com For example, the acylation of enantiomerically pure (R)-2-Ethoxy-2,3-dimethylpentan-1-amine with acetyl chloride would yield the corresponding (R)-N-(2-ethoxy-2,3-dimethylpentyl)acetamide. However, if the reaction introduces a new stereocenter, a mixture of diastereomers will be formed. nih.gov

To determine the enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound, a common strategy is to react it with a chiral derivatizing agent (CDA). nih.gov A CDA is an enantiomerically pure compound that reacts with both enantiomers of the amine to form a mixture of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography. nih.gov

The reaction must proceed to completion to avoid kinetic resolution, which would give an inaccurate measure of the original enantiomeric ratio. researchgate.net For a primary amine like this compound, several derivatization strategies are available.

Interactive Table: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

| Chiral Derivatizing Agent (CDA) | Reacts with Amine to Form | Analytical Method |

| (R)- or (S)-Mosher's acid chloride | Diastereomeric amides | ¹H, ¹⁹F NMR |

| (S)-BINOL with 2-formylphenylboronic acid | Diastereomeric iminoboronate esters | ¹H NMR researchgate.net |

| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric isoindoles | HPLC with fluorescence detection nih.gov |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates | HPLC with fluorescence detection |

For example, reacting a racemic mixture of this compound with (R)-Mosher's acid chloride would produce two diastereomeric amides: (R,R) and (R,S). The signals for these diastereomers in the ¹H or ¹⁹F NMR spectrum would appear at different chemical shifts, and the ratio of their integration would correspond to the ratio of the enantiomers in the original sample.

Computational and Theoretical Chemistry Studies of 2 Ethoxy 2,3 Dimethylpentan 1 Amine

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation (beyond basic identification)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of novel compounds. For 2-ethoxy-2,3-dimethylpentan-1-amine, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of each proton and carbon atom in this compound will determine its chemical shift in ¹H and ¹³C NMR spectra. The presence of the electronegative oxygen and nitrogen atoms will cause a downfield shift for adjacent protons and carbons. libretexts.orglibretexts.orgpressbooks.pub

Predicted ¹H NMR Chemical Shifts:

The protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub The protons on the carbon adjacent to the primary amine group are also expected to be shifted downfield. The protons of the methyl and ethyl groups will appear at characteristic upfield shifts.

Predicted ¹³C NMR Chemical Shifts:

The carbon atoms bonded to the ether oxygen are expected to have chemical shifts in the range of 50-80 ppm. libretexts.orgpressbooks.pub Similarly, the carbon attached to the amine group will also be in a comparable downfield region. The remaining alkyl carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the C-O-C ether linkage and the primary amine group.

Ethers typically exhibit a strong C-O stretching band in the 1000-1300 cm⁻¹ region. fiveable.mespectroscopyonline.com For a dialkyl ether, this band is often found around 1100-1150 cm⁻¹. fiveable.me Primary amines show a characteristic N-H stretching vibration, which usually appears as two bands in the 3300-3500 cm⁻¹ range. Other expected bands include C-H stretching (2800-3000 cm⁻¹) and C-H bending (1300-1500 cm⁻¹). fiveable.me

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry provides information about the structure of a molecule. For this compound, a primary amine, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable iminium cation. Other fragmentations involving the ether linkage are also possible. Quantum chemical methods can be employed to predict the mass spectra by simulating the ionization and fragmentation processes. uantwerpen.benih.govacs.orgnih.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature | Reference Range/Characteristic Feature |

| ¹H NMR | Protons on C next to ether O: ~3.4-4.5 ppm | libretexts.orgpressbooks.pub |

| ¹H NMR | Protons on C next to amine N: Downfield shift | General principle |

| ¹³C NMR | Carbons next to ether O: ~50-80 ppm | libretexts.orgpressbooks.pub |

| ¹³C NMR | Carbon next to amine N: ~30-50 ppm | General principle |

| IR Spectroscopy | Strong C-O stretch: ~1100-1150 cm⁻¹ | fiveable.me |

| IR Spectroscopy | N-H stretch (primary amine): Two bands ~3300-3500 cm⁻¹ | General principle |

| Mass Spectrometry | α-cleavage at the C-C bond adjacent to the amine | libretexts.org |

Theoretical Models for Reactivity Prediction and Mechanistic Interpretation

The reactivity of this compound is largely dictated by the interplay of its primary amine and ether functional groups, as well as the steric hindrance imposed by its branched alkyl structure.

Steric Hindrance and Amine Reactivity

The presence of methyl groups at the 2 and 3 positions creates significant steric hindrance around the amine functional group. Computational models for sterically hindered amines suggest that this can have a profound impact on their reactivity. nih.govrsc.orgrsc.org Increased steric bulk can decrease the nucleophilicity of the amine and may also affect its basicity. nih.govrsc.orgrsc.org Theoretical studies can quantify these steric effects using parameters like the percent buried volume (%VBur), which correlates with the geometric and thermodynamic properties of hindered amines. nih.govrsc.orgrsc.org

N-Dealkylation and Metabolic Stability

The ether linkage in this compound introduces a potential site for metabolic degradation through N-dealkylation. mdpi.comresearchgate.netacs.org Theoretical models can be used to study the mechanisms of such reactions, which can be catalyzed by enzymes like cytochrome P450. mdpi.com The stability of the ether bond can be influenced by the steric environment, and computational studies on hindered ethers suggest that increased substitution can prevent unwanted metabolic processes. nih.gov

Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), can be used to model potential reaction pathways and transition states for reactions involving this compound. cam.ac.ukacs.org For instance, the mechanism of its reaction with electrophiles could be elucidated, taking into account the competitive reactivity of the amine and ether functionalities. The significant steric hindrance is predicted to play a crucial role in directing the regioselectivity and stereoselectivity of such reactions. cam.ac.uk Studies on the oxidative degradation of amines have shown that steric hindrance can be a dominant factor in determining the degradation rate. nih.gov

Interactive Data Table: Predicted Reactivity of this compound

| Reactivity Aspect | Predicted Influence of Structure | Theoretical Model/Concept | References |

| Nucleophilicity | Reduced due to steric hindrance from dimethylpentyl group | Steric hindrance models (%VBur) | nih.govrsc.orgrsc.org |

| Basicity | Potentially altered by steric and electronic effects | Computational pKa prediction | nih.gov |

| Metabolic Stability | Ether linkage is a potential site for N-dealkylation | Mechanistic studies of enzymatic N-dealkylation | mdpi.comresearchgate.net |

| Reaction Selectivity | Steric hindrance will likely control regioselectivity | Transition state theory, DFT calculations | cam.ac.ukacs.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes

High-Resolution Mass Spectrometry for Isotopic Abundance Analysis and Detailed Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. For 2-Ethoxy-2,3-dimethylpentan-1-amine (C9H21NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula with a high degree of confidence.

Beyond simple formula confirmation, HRMS is crucial for analyzing the isotopic abundance pattern. The relative intensities of the signals corresponding to the incorporation of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O) in the molecular ion cluster can be compared to theoretical predictions. This comparison serves as a powerful secondary confirmation of the elemental composition. While specific experimental HRMS data for this compound is not publicly available, the predicted monoisotopic mass and isotopic distribution can be calculated and would be expected to align closely with experimental results.

Table 1: Predicted Isotopic Abundance for the Molecular Ion of this compound (C9H21NO)

| Isotope | Mass (Da) | Relative Abundance (%) |

| M | 159.1623 | 100.00 |

| M+1 | 160.1657 | 10.37 |

| M+2 | 161.1690 | 0.53 |

This table represents theoretical predictions and would be validated against experimental HRMS data.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule with multiple stereocenters like this compound, multi-dimensional NMR techniques are essential to unravel its complex stereochemistry.

Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful 2D NMR experiments that reveal through-bond and through-space correlations between protons, respectively.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the unambiguous assignment of protons within the ethyl, dimethyl, and pentyl fragments of the molecule. For instance, the protons of the ethoxy group's methylene (B1212753) (-OCH2-) would show a correlation to the methyl protons (-CH3). Similarly, the protons on the pentyl backbone would exhibit a network of correlations, confirming the carbon skeleton's connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly crucial for determining the relative stereochemistry at the C2 and C3 positions. For a specific diastereomer, NOE cross-peaks would be observed between protons that are close to each other in space. For example, the spatial relationship between the methyl group at C2 and the methyl group at C3, as well as with the adjacent protons, would be revealed, aiding in the assignment of the syn or anti relative stereochemistry.

To determine the enantiomeric excess (e.e.) of a chiral amine like this compound, chiral solvating agents (CSAs) can be employed in NMR spectroscopy. These are chiral compounds that form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric ratio. Commonly used CSAs for amines include chiral acids, alcohols, or lanthanide shift reagents. The choice of CSA and solvent is critical for achieving optimal separation of the signals.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state wikipedia.orgnih.gov. To obtain a crystal structure of this compound, it would likely need to be converted into a crystalline derivative, such as a salt with a chiral or achiral acid (e.g., hydrochloride, tartrate). The resulting crystal would be subjected to X-ray diffraction, and the analysis of the diffraction pattern would yield the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This would unambiguously determine the relative and absolute stereochemistry of the chiral centers. While no crystal structure for this specific compound is publicly available, the technique remains the gold standard for solid-state structural elucidation acs.orgnih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹ for an asymmetric and a symmetric stretch), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), the C-O stretching of the ether linkage (around 1050-1150 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹). The position and shape of the N-H stretching bands can also provide insights into hydrogen bonding interactions in the sample.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C skeletal vibrations and other symmetric vibrations are often more prominent in the Raman spectrum. This can be particularly useful for confirming the structure of the hydrocarbon backbone.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3500 |

| Primary Amine (N-H) | Symmetric Stretch | 3300 - 3400 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching | 1050 - 1150 |

This table is based on typical vibrational frequencies for these functional groups.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, which lacks a strong chromophore near the chiral centers, derivatization with a chromophoric group might be necessary to obtain a measurable CD signal in the accessible UV-Vis region. The sign and intensity of the Cotton effects in the CD spectrum could then be correlated with the absolute configuration of the stereocenters, often through comparison with theoretical calculations or empirical rules for similar structures.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. A plain ORD curve (one that does not cross the zero-rotation axis) can be used to confirm the presence of chirality. A more informative anomalous ORD curve, which shows both a peak and a trough (a Cotton effect), would be observed if a chromophore is present and absorbs in the measured wavelength range. Similar to CD, ORD data can be used to assign the absolute configuration.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the research applications and roles of the chemical compound This compound in organic synthesis.

Extensive queries have been conducted to find data related to its use as a chiral auxiliary, its function as a ligand in transition metal catalysis, or its application as a building block in the synthesis of complex natural products. These searches have not yielded any relevant results for this particular compound.

The scientific community has not published research detailing the induction of chirality, the control of regioselectivity and diastereoselectivity, the design of derived ligands for catalysis, or its incorporation into the synthesis of natural products specifically for this compound.

Therefore, the detailed article on the specified topics as per the provided outline cannot be generated at this time due to the absence of foundational research data on "this compound." Further research would be required to elucidate the potential roles of this compound in the field of organic synthesis.

Research Applications and Roles of 2 Ethoxy 2,3 Dimethylpentan 1 Amine in Organic Synthesis

As a Building Block for Complex Natural Product Synthesis

Integration into Bioactive Molecule Scaffolds

There is no available scientific literature that describes the integration of 2-Ethoxy-2,3-dimethylpentan-1-amine into bioactive molecule scaffolds. Research on the incorporation of sterically hindered or functionalized amines into pharmaceutical or agrochemical compounds is an active area, but specific examples or studies involving this compound are absent from the public domain. nih.govacs.org

As a Precursor for Novel Materials (e.g., polymer monomers, supramolecular assemblies)

Information regarding the use of this compound as a precursor for novel materials such as polymer monomers or for the formation of supramolecular assemblies is not available.

Design and Synthesis of this compound-based Monomers

The design and synthesis of monomers derived from amines for polymerization is a field of significant interest. researchgate.netsemanticscholar.orgresearchgate.netnih.govacs.orgmdpi.comresearchgate.netresearchgate.net However, no research has been found that specifically details the design or synthesis of monomers based on this compound.

Investigation of Self-Assembly Phenomena

The amphiphilic nature of molecules, which possess both hydrophobic and hydrophilic parts, can lead to self-assembly into various nanostructures like micelles or vesicles. nih.govnih.govbohrium.comacs.orgnih.govacs.orgmdpi.com While the structure of this compound suggests potential amphiphilic properties, no studies investigating its self-assembly phenomena have been reported.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways and Green Methodologies

The synthesis of primary amines, particularly those with significant steric hindrance like 2-Ethoxy-2,3-dimethylpentan-1-amine , remains a challenge. Future research should prioritize the development of atom-efficient and environmentally benign synthetic routes.

Traditional methods like the alkylation of ammonia (B1221849) often lead to mixtures of primary, secondary, and tertiary amines, complicating purification. fiveable.me Modern approaches such as reductive amination of aldehydes or ketones offer a more direct path. libretexts.orgpressbooks.pub For the target molecule, a plausible retrosynthetic analysis points to 2-Ethoxy-2,3-dimethylpentanal as a key precursor. The reductive amination of this aldehyde using ammonia would be a primary focus.

Green chemistry principles should guide the development of these pathways. This includes:

Catalytic Hydrogenation: Utilizing heterogeneous catalysts (e.g., Ni, Co, Pd) with H₂ gas as the reductant in place of stoichiometric metal hydrides. fiveable.meorganic-chemistry.org This minimizes waste and allows for catalyst recycling. The reductive amination of alcohols, known as a "hydrogen-borrowing" mechanism, represents an even more advanced, atom-efficient strategy where an alcohol is transiently oxidized to an aldehyde in situ. mdpi.com

Bio-based Feedstocks: Investigating the potential for deriving precursors from renewable resources. Catalytic reductive amination is a key technology for converting carbohydrate-derived oxygenates into valuable amines. acs.org

Solvent Minimization: Optimizing reactions to proceed in greener solvents or under solvent-free conditions. Continuous flow processes can significantly reduce solvent usage. fiveable.me

A comparison of potential catalytic systems for the key reductive amination step, based on literature for analogous transformations, is presented below.

| Catalyst System | Nitrogen Source | Reductant | Key Advantages | Relevant Findings |

| Co-based particles | aq. NH₃ | H₂ | High selectivity, mild conditions | Amorphous Co particles have shown high activity for reductive amination at 80 °C. organic-chemistry.org |

| Pd/DPEphos | Ammonium (B1175870) Acetate (B1210297) | - | High monoallylation selectivity for allylic amines | Ammonium acetate can serve as both a nitrogen source and a Brønsted acid activator. organic-chemistry.org |

| Cp*Ir complexes | Ammonium Formate | Formate | Acts as both nitrogen and hydrogen source | Efficient for direct reductive amination of ketones to primary amines. organic-chemistry.org |

| Ni/H₂ | NH₃ | H₂ | Industrially applicable, cost-effective | Commonly used for commercial synthesis of amines from ketones. pressbooks.pub |

Advanced Mechanistic Studies and Kinetic Isotope Effects

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. For the synthesis of This compound , mechanistic studies would focus on the rate-determining step and the nature of transition states.

The reductive amination pathway involves two main stages: the formation of an imine intermediate from the aldehyde and ammonia, followed by the reduction of the imine to the amine. libretexts.org Advanced studies could involve:

Computational Modeling (DFT): To map the potential energy surface of the reaction, identify transition state structures, and predict activation energies for different catalytic systems. nih.gov

In-situ Spectroscopy: Using techniques like NMR and IR spectroscopy to detect and characterize reaction intermediates, such as the N-substituted iminium salt or the imine itself. nih.govacs.org

A particularly powerful tool for elucidating mechanisms is the Kinetic Isotope Effect (KIE) . libretexts.org By replacing a hydrogen atom with deuterium (B1214612) at a specific position, changes in the reaction rate can reveal whether the C-H bond is broken in the rate-determining step. princeton.edu

Proposed KIE Studies for this compound Synthesis:

Primary KIE in Imine Reduction: The reduction of the imine intermediate is often achieved with a hydride-based reducing agent. By comparing the reaction rates using NaBH₄ versus NaBD₄, a primary KIE (kH/kD > 1) would confirm that the hydride transfer to the imine carbon is the rate-limiting step.

Solvent Isotope Effects: Performing the reaction in heavy water (D₂O) versus H₂O can provide insight into the role of proton transfer in the mechanism. acs.org Studies on other amines have shown that the diffusion-controlled rate constant can be facilitated in D₂O. acs.org

Secondary KIEs: Isotopic substitution at a site not directly involved in bond-breaking (e.g., at the α-carbon) can probe changes in hybridization between the ground state and the transition state. libretexts.org

These studies would provide invaluable data for fine-tuning reaction conditions to maximize yield and selectivity.

Development of Next-Generation Catalytic Systems

The steric bulk surrounding the prochiral center in the precursor aldehyde poses a significant challenge for catalysis. Future research should aim to develop highly active and selective catalysts specifically tailored for this class of substrate.

Key areas for development include:

Heterogeneous Catalysis: The design of novel heterogeneous catalysts is paramount for green and industrial applications. Research could focus on supporting nano-particles of transition metals (e.g., Ru, Co, Ni) on high-surface-area materials with optimized acidity or alkalinity to enhance the efficiency of the dehydrogenation step in hydrogen-borrowing amination. mdpi.com

Homogeneous Catalysis: For achieving high stereoselectivity in synthesizing chiral amines, homogeneous catalysts based on iridium or ruthenium with chiral ligands are promising. organic-chemistry.orgmdpi.com While challenging for primary amines, developing a system for the asymmetric reductive amination of the precursor aldehyde would be a significant breakthrough.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers an environmentally friendly route to chiral amines with often exquisite stereoselectivity. fiveable.me Future work could involve screening enzyme libraries or engineering enzymes to accept the bulky substrate required for synthesizing chiral This compound .

| Catalyst Type | Potential Metal/Enzyme | Target Reaction | Research Goal |

| Heterogeneous | Ni, Co, or Ru on Al₂O₃/SiO₂ | Reductive Amination | High turnover, recyclability, and overcoming competitive NH₃ adsorption. mdpi.com |

| Homogeneous | [IrCp*Cl₂]₂ with chiral ligands | Asymmetric Reductive Amination | Enantioselective synthesis of a single stereoisomer. |

| Biocatalyst | Transaminase / Imine Reductase | Asymmetric Amination | Highly stereoselective synthesis under mild, aqueous conditions. |

Integration into Emerging Fields of Chemical Research

Moving beyond traditional batch chemistry, future research should integrate the synthesis of This compound into emerging technological platforms like flow chemistry and electrochemistry. These fields offer transformative advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and enable the safe handling of hazardous intermediates or reagents. nih.gov For amine synthesis, flow processes can generate reactive N-chloramines in situ and use them immediately, avoiding hazardous isolation steps. nih.gov A multi-step flow synthesis could telescope the formation of the precursor aldehyde and its subsequent reductive amination into a single, continuous operation.

Electrochemistry: Organic electrosynthesis uses electrons as a "traceless" reagent, avoiding the need for chemical oxidants or reductants and thus minimizing waste. researchgate.netnih.gov Electrochemical methods have proven valuable for synthesizing various nitrogen-containing compounds, including hindered primary and secondary amines from stable precursors like iminium salts. nih.govacs.orgnih.gov An electrochemical approach could involve the reduction of the corresponding imine at a cathode, offering a green alternative to metal hydride reagents. The scalability of such reactions has been demonstrated, making it a viable future strategy. researchgate.net

Potential Advanced Synthesis Platforms:

| Technology | Proposed Application | Key Advantages |

| Flow Chemistry | Telescoped synthesis of aldehyde and subsequent reductive amination. | Enhanced safety, precise control, improved heat/mass transfer, easy scale-up. nih.gov |

| Electrochemistry | Reductive amination via cathodic reduction of the imine intermediate. | Avoids chemical reagents, mild reaction conditions, sustainable. nih.govresearchgate.net |

By pursuing these future research directions, the scientific community can develop robust and innovative methods for producing This compound and related complex amines, paving the way for their potential application in materials science, catalysis, and medicinal chemistry.

Q & A

Q. Challenges :

- Steric effects : The branched structure impedes nucleophilic attack, lowering yields.

- Purification : Separation from byproducts (e.g., unreacted aldehydes) may require advanced chromatography or distillation techniques.

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical for structural confirmation:

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H/¹³C NMR | - δ 1.2–1.4 ppm (ethyl ether protons) - δ 2.5–3.0 ppm (amine protons, broad) - Splitting patterns for methyl and methine groups | Confirm branching and functional groups |

| GC-MS | Molecular ion peak (m/z ~159) Fragmentation patterns (e.g., loss of ethoxy group) | Purity assessment and molecular weight confirmation |

| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) | Functional group identification |

Methodological Note : For amines, derivatization (e.g., trifluoroacetylation) may enhance GC-MS sensitivity by reducing polarity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer:

Contradictory bioactivity results often stem from assay-specific variables or metabolic instability . A systematic approach includes:

Dose-response validation : Ensure activity is consistent across multiple concentrations.

Metabolic profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with assays .

Receptor binding studies : Compare affinity across isoforms (e.g., GPCR subtypes) to explain selectivity discrepancies .

Control experiments : Verify compound stability under assay conditions (pH, temperature) to rule out artifactive results .

Example : If the compound shows agonism in cell-based assays but not in vitro enzyme assays, evaluate membrane permeability or the role of cofactors.

Advanced: What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological fluids)?

Answer:

Sample preparation and analytical optimization are key:

- Extraction : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate amines from polar interferents.

- Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) to retain polar compounds, improving separation from matrix components .

- Detection : High-resolution mass spectrometry (HRMS) differentiates isobaric interferences (e.g., m/z 159.1492 vs. 159.1385 for similar structures) .

Case Study : In urine samples, endogenous amines (e.g., creatinine) may co-elute. Optimize gradient elution to resolve peaks or use tandem MS for selective ion monitoring .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Adhere to hazard mitigation practices :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines.

- Waste disposal : Segregate amine-containing waste and neutralize with dilute acetic acid before disposal .

Note : Amines can form explosive peroxides upon long-term storage. Test for peroxides periodically and store under nitrogen .

Advanced: How can computational modeling guide the design of derivatives based on this compound for enhanced pharmacological properties?

Answer:

In silico strategies include:

- Docking studies : Predict binding modes to target receptors (e.g., serotonin receptors) using software like AutoDock Vina. Modify the ethoxy group’s position to optimize ligand-receptor interactions .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability data to prioritize derivatives for synthesis .

- MD simulations : Assess conformational flexibility in aqueous environments to predict metabolic stability .

Validation : Synthesize top-ranked derivatives and validate predictions experimentally via in vitro ADME assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.